3-(6-Methoxynaphthalen-2-yl)benzaldehyde
Overview
Description
“3-(6-Methoxynaphthalen-2-yl)benzaldehyde” is a chemical compound with the molecular formula C18H14O2 and a molecular weight of 262.3 . It is also known as Benzaldehyde, 3-(6-methoxy-2-naphthalenyl)- .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature . For instance, a novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The synthesis involved a reaction between 2,2-diphenylethan-1-amine and naproxen .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzaldehyde group attached to a 6-methoxynaphthalene group . The compound has been fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .Chemical Reactions Analysis
The compound has been used in the synthesis of various derivatives with potential antibacterial activity . The chemical reactions involved in these syntheses typically involve coupling reactions .Mechanism of Action
While the exact mechanism of action of “3-(6-Methoxynaphthalen-2-yl)benzaldehyde” is not specified, related compounds have shown antibacterial activity . Molecular docking simulation was carried out for Enoyl-aceyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis and is an attractive target for the development of novel antibacterial agents .
Future Directions
The development of new antibiotics is a major area of research due to the increasing problem of antibiotic resistance . Compounds like “3-(6-Methoxynaphthalen-2-yl)benzaldehyde” and its derivatives could potentially be explored further for their antibacterial properties . Future research could also focus on exploring other biological activities of these compounds.
properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18-8-7-16-10-15(5-6-17(16)11-18)14-4-2-3-13(9-14)12-19/h2-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYIYFBVPWRSPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC(=C3)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650203 | |
Record name | 3-(6-Methoxynaphthalen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
237069-42-0 | |
Record name | 3-(6-Methoxynaphthalen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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